

Summary of Agathisflavone's Preclinical Bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Agathisflavone

CAS No.: 28441-98-7

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Model / System	Effective Concentration / Dose (Efficacy)	Toxic Concentration / Dose (Toxicity)	Observed Effects (Efficacy)	Experimental Context & Duration
<p> Human Glioblastoma (GL-15 cells) [1] IC₅₀: >5 μM (Concentration reducing cell viability by 50%) Reduced viability from 5 μM • Induced cytotoxicity. • Inhibited cell migration. • Modulated miRNA (downregulated miR-125b & miR-155 in secretome). • Upregulated IL-6 & arginase-1 mRNA. <i>In vitro</i>; MTT assay & scratch test; 24 hours. Rat Glioma (C6 cells) [1] IC₅₀: >5 μM Reduced viability from 5 μM • Induced cytotoxicity. • Inhibited cell migration. <i>In vitro</i>; MTT assay & scratch test; 24 hours. Rat Microglia (inflammatory model) [2] 1 μM Not cytotoxic at 1 μM (via MTT assay) • Induced anti-inflammatory profile (increased CD206). • Reduced NO, TNF, IL-1β, IL-6, CCL5, CCL2. • Bound NLRP3 inflammasome (in silico). • Conditioned medium protected PC12 neurons. <i>In vitro</i>; LPS-induced inflammation; 24-hour treatment. Neuron-Glia Co-culture (inflammatory model) [3] 0.1 μM & 1 μM Not specified • Significant neuroprotection (preserved neurons, increased neurite outgrowth). • Decreased microglial proliferation (Iba-1/BrdU) and M1 marker (CD68). • Downregulated TNF-α, IL-1β, CCL5, CCL2; upregulated IL-10. <i>In vitro</i>; LPS or IL-1β-induced inflammation; 24-hour treatment after stimulus. Rat Spinal Cord Injury (in vivo) [4] 10 mg/kg (intraperitoneal) Not specified • Protected injured spinal cord tissue. • Increased expression of NGF, GDNF, and arginase. • Reduced macrophage infiltrate. • Improved functional recovery (BBB scale). <i>In vivo</i>; acute injury model; daily dose for 7 days. Rat Mesenchymal Stem Cells (rMSCs) [4] 1 μM (pre-treatment) Not cytotoxic at 0.1-5 μM (via MTT assay</p>				

after 24-72h) | • Enhanced therapeutic properties of MSCs. • Transplantation led to increased neurotrophin expression and tissue protection in SCI model. | *In vitro* pre-treatment; every 2 days for 21 days. |

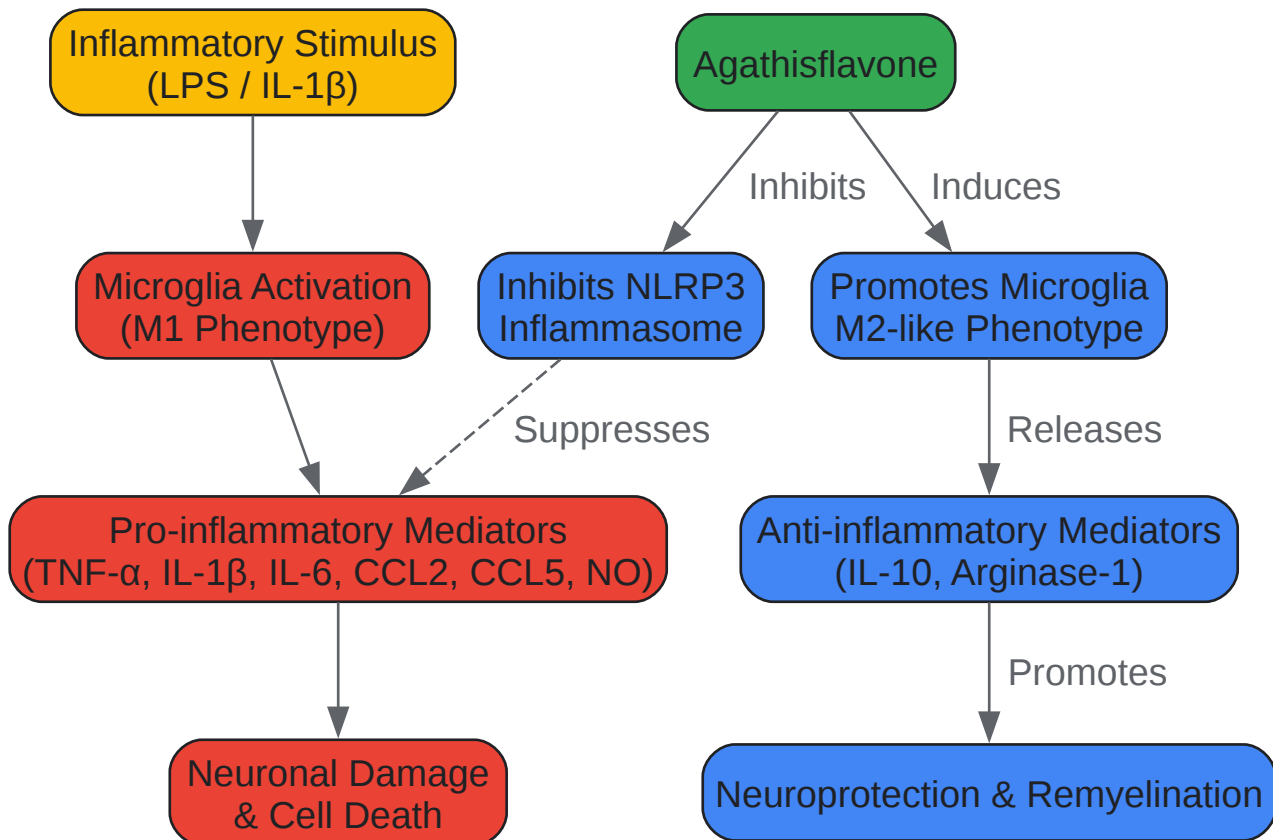
Key Experimental Protocols Cited

To help you evaluate the data, here are the methodologies for the core experiments referenced in the table.

- **Cell Viability Assay (MTT):** This is a standard colorimetric assay to measure metabolic activity. Cells are cultured and treated with **agathisflavone** at various concentrations. After a set period (e.g., 24h), the yellow MTT tetrazolium salt is added. Living mitochondria reduce it to purple formazan crystals, which are dissolved, and the solution's optical density is measured at 540 nm. Viability is expressed as a percentage relative to the untreated control group [4] [1] [2].
- **Cell Migration Assay (Scratch Test):** A monolayer of cells is cultured and a scratch is made in the layer with a pipette tip. The culture is then treated with **agathisflavone**. The cell-free area is measured immediately after the scratch and again after an incubation period (e.g., 24h). A preserved cell-free area in treated groups indicates inhibition of cell migration [1].
- **In Vivo Spinal Cord Injury Model:** An acute spinal cord injury is induced in adult male Wistar rats (commonly with an F-2 Fogarty catheter). After a set time (e.g., 4 hours), rats are treated daily with **agathisflavone** (e.g., 10 mg/kg, intraperitoneally) for a period (e.g., 7 days). Motor function is assessed using the Basso, Beattie, Bresnahan (BBB) locomotor rating scale. Spinal cord tissue is subsequently analyzed histologically (e.g., H&E staining) and molecularly (e.g., RT-qPCR for neurotrophins) [4].

Mechanisms of Action & Signaling Pathways

The neuroprotective and anti-inflammatory effects of **agathisflavone** involve multiple pathways, as illustrated below.



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The diagram above shows how **agathisflavone** counteracts neuroinflammation. In response to stimuli like LPS, microglia activate into a pro-inflammatory M1 state, releasing mediators that cause neuronal damage. **Agathisflavone** intervenes by **inhibiting the NLRP3 inflammasome** and **promoting a shift to an anti-inflammatory M2-like phenotype**, leading to the release of protective factors and ultimately supporting neuroprotection and remyelination [3] [2] [5].

Interpretation and Research Implications

- **The Data Gap:** The absence of a classical **Therapeutic Index (TI = TD~50~ / ED~50~)** is due to a lack of systematic dose-response studies that define both the median toxic dose (TD~50~) and median effective dose (ED~50~) in the same model. Research has focused more on efficacy, with preliminary toxicity data (like MTT assays) mainly showing it is non-toxic to non-cancerous neural cells at efficacious concentrations [4] [3] [2].
- **Promising Therapeutic Profile:** Despite the data gap, the evidence strongly suggests a favorable window. Efficacious concentrations in **anti-inflammatory and neuroprotective models (0.1 - 1 μM)**

are lower than those that start to show toxicity in cancer cells (>5 μM), indicating a potential selective effect [4] [3] [1].

- **Key Mechanisms for Drug Development:** Its multi-target action—simultaneously modulating inflammation, protecting neurons, and promoting repair—makes it a compelling candidate for complex neurodegenerative diseases [4] [3] [6].

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To cite this document: Smolecule. [Summary of Agathisflavone's Preclinical Bioactivity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b517515#agathisflavone-therapeutic-index-calculation>]

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